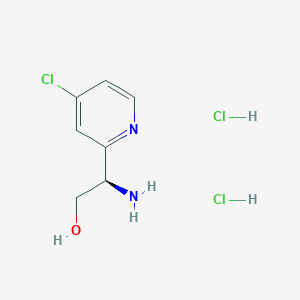

(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride

Übersicht

Beschreibung

®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 4-chloropyridine-2-carbaldehyde with ®-2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to a different functional group.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may produce an amine or alcohol, and substitution may result in various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Dopamine Receptor Ligands :

(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride has been studied for its potential as a ligand for dopamine receptors, particularly the D4 subtype. Research indicates that modifications to this compound can enhance its affinity and selectivity towards these receptors, which are implicated in various neurological disorders. For instance, derivatives of this compound have shown nanomolar affinity for the D4 receptor, making them promising candidates for further development in treating conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) . -

Enzyme Modulation :

The compound has been identified as a probe for studying enzyme interactions, particularly in the context of metabolic pathways involving nitrogen heterocycles. Its ability to modulate enzyme activity makes it valuable for research into drug metabolism and pharmacokinetics . -

Antimicrobial Activity :

Recent studies have explored the antimicrobial properties of compounds related to this compound. Some derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions that modify the pyridine ring to enhance biological activity. Research has focused on creating derivatives with improved pharmacological profiles, including increased receptor affinity and reduced side effects.

Table 1: Structural Modifications and Their Effects on Affinity

| Compound | Modification | D4 Receptor Affinity (nM) |

|---|---|---|

| 1 | Original | 5.0 |

| 2 | -Cl → -CH₃ | 10.0 |

| 3 | -Cl → -CN | 63.95 |

| 4 | -Phenyl → -Pyridyl | 8.0 |

Case Studies

-

Study on Dopamine Receptor Affinity :

In a notable study, researchers synthesized various derivatives of this compound to evaluate their binding affinity to dopamine receptors. The results indicated that specific modifications significantly enhanced receptor selectivity, which could lead to more effective treatments for psychiatric disorders . -

Antimycobacterial Research :

Another research effort focused on the compound's derivatives as inhibitors of mycobacterial ATP synthase, demonstrating promising results against Mycobacterium tuberculosis. This highlights the potential of this compound in developing new antibiotics .

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride include:

- 2-Amino-2-(4-chloropyridin-2-yl)ethanol

- 2-Amino-2-(4-bromopyridin-2-yl)ethanol

- 2-Amino-2-(4-fluoropyridin-2-yl)ethanol

Uniqueness

What sets ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride apart from these similar compounds is its specific stereochemistry and the presence of the dihydrochloride salt form

Biologische Aktivität

(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a hydroxyl group attached to a chlorinated pyridine ring. This specific substitution pattern enhances its ability to interact with biological targets, making it a valuable tool in drug discovery.

| Property | Description |

|---|---|

| Molecular Formula | CHClN·2HCl |

| Molecular Weight | 195.06 g/mol |

| Solubility | Soluble in water due to dihydrochloride form |

| Mechanism of Action | Interaction with enzymes and receptors via hydrogen bonding and π-π interactions |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with active sites of enzymes and receptors. The chlorine atom on the pyridine ring enhances binding affinity, which is crucial for modulating the activity of various biological targets. This compound has been recognized for its role in enzyme-substrate interactions, particularly in pharmacological contexts.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Modulation : It acts as a probe for studying enzyme interactions, particularly those involving neurotransmitter systems.

- Pharmacological Applications : There is potential for its use in developing therapies targeting diseases like malaria and other parasitic infections, where it may influence metabolic pathways .

- Neurotransmitter Interaction : Similar compounds have shown interactions with GABA receptors, suggesting potential sedative effects.

Case Studies and Research Findings

Several studies have evaluated the efficacy and mechanism of action of this compound:

- Study on Antiparasitic Activity : A study focused on optimizing compounds for antimalarial activity revealed that derivatives of chlorinated pyridines exhibited improved efficacy against Plasmodium falciparum, with this compound being among the candidates showing promise due to enhanced solubility and metabolic stability .

- Neuropharmacological Research : Another investigation into similar compounds indicated that modifications to the pyridine structure could lead to increased binding affinity to GABA receptors, enhancing sedative properties.

Comparison with Similar Compounds

The following table highlights the differences between this compound and other related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-(3-chloropyridin-4-yl)ethanol | Similar structure but different substitution | Less effective in specific enzyme interactions |

| 4-Acetyl-2-chloropyridine | Acetyl group modifies reactivity | Different pharmacological profile |

| This compound | Unique substitution pattern enhances binding | Notable for specific enzyme modulation |

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(4-chloropyridin-2-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.2ClH/c8-5-1-2-10-7(3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVZBMSYEFYFML-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=C1Cl)[C@H](CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.